molecular formula C7H8ClN3 B8135377 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride

Cat. No.: B8135377
M. Wt: 169.61 g/mol
InChI Key: GLDQTBWMJDSWRW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a bicyclic heterocyclic compound comprising a fused pyrrole and pyridine ring system, with an amine group at the 4-position and a hydrochloride counterion. Pyrrolopyridine derivatives are widely studied for their pharmacological relevance, particularly in oncology and neurology, due to their ability to modulate enzyme activity and receptor binding .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQTBWMJDSWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Cyclocondensation with Active Methylene Compounds

A foundational approach involves cyclo-condensation reactions between 2-amino-1H-pyrrole-3-carbonitrile derivatives and active methylene reagents. For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a ) with malononitrile in acetic acid containing catalytic HCl yields 1H-pyrrolo[2,3-c]pyridine derivatives. The mechanism proceeds via nucleophilic addition of the pyrrole amine to the electrophilic carbonyl carbon, followed by cyclization with the nitrile group (Scheme 1).
Key Conditions :

  • Solvent : Acetic acid

  • Catalyst : HCl (2–3 drops)

  • Temperature : Reflux (110–120°C)

  • Yield : 60–75%

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Palladium-mediated amination enables direct introduction of the amine group at the 4-position. For instance, 4-chloro-1H-pyrrolo[2,3-c]pyridine undergoes coupling with secondary amines (e.g., N-methylcyclohexylamine) using Pd(OAc)₂ and 2-(di-tert-butylphosphino)biphenyl to afford 4-amine derivatives. Subsequent HCl treatment yields the hydrochloride salt.
Optimized Parameters :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2-(Di-tert-butylphosphino)biphenyl

  • Base : Cs₂CO₃

  • Yield : 70–85%

Suzuki-Miyaura Coupling for Intermediate Functionalization

A chemoselective Suzuki coupling at C-2 of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine with aryl boronic acids precedes amination, ensuring regioselective functionalization. This method is critical for synthesizing 2-aryl-substituted analogs.

Reductive Pathways and Salt Formation

Lactamization-Reduction Sequence

A patent route for related pyrrolopyridines involves lactamization of furan precursors (e.g., furo[3,4-c]pyridine-1,3-diketone) with urea, followed by LiAlH₄ reduction and HCl treatment. Adapted for 1H-pyrrolo[2,3-c]pyridin-4-amine, this method proceeds as:

  • Lactamization : Urea in refluxing o-xylene (6 h, 75% yield).

  • Reduction : LiAlH₄ in THF at 0°C to room temperature (65% yield).

  • Salt Formation : Methanol/HCl gas at 0°C (quantitative).

Bartoli Indole Synthesis Adaptations

The Bartoli reaction constructs the pyrrolopyridine core via nitro group displacement. For example, treating 2-chloro-3-nitropyridine (3 ) with 1-methyl-1-propenylmagnesium bromide generates 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4 ), which is aminated to the target compound.
Critical Steps :

  • Grignard Reagent : 3 eq. of 1-methyl-1-propenylmagnesium bromide.

  • Temperature : −78°C to room temperature.

  • Yield : 38–45%.

Protection-Deprotection Strategies

SEM Group Utilization

Protecting the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prevents undesired side reactions during functionalization. Post-coupling, SEM removal with TFA yields the free base, which is treated with HCl to form the hydrochloride salt.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield
CyclocondensationSingle-pot synthesisLimited to specific substrates60–75%
Buchwald-HartwigRegioselective aminationRequires expensive ligands70–85%
Lactamization-ReductionScalable for industrial productionMulti-step process65–75%
Bartoli SynthesisCore structure constructionLow yields due to intermediates38–45%

Challenges and Optimization

  • Regioselectivity : Competing reactivity at C-4 vs. C-7 positions necessitates protecting groups (e.g., SEM) or directed metalation.

  • Salt Formation : Excess HCl (gas or aqueous) in methanol at 0°C ensures quantitative conversion to the hydrochloride.

  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH) or recrystallization from EtOAc/hexane improves purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can be categorized into several key areas:

Anticancer Activity

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride derivatives have shown promising anticancer properties. For instance:

  • Lysine-Specific Demethylase 1 Inhibition : A series of derivatives were developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target implicated in acute myeloid leukemia (AML). One notable compound exhibited nanomolar IC50 values against AML cell lines such as MV4-11 and Kasumi-1, demonstrating significant antiproliferative effects and tumor growth suppression in xenograft models .
  • Fibroblast Growth Factor Receptor Inhibition : Certain derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a critical role in tumorigenesis. For example, one study reported IC50 values ranging from 7 to 712 nM across different FGFR types .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is influenced by its structural modifications. Key findings from SAR studies include:

Substituent PositionEffect on Activity
4-positionEnhances kinase inhibition potency
2-positionAffects selectivity towards specific kinases
Aromatic substitutionsInfluences solubility and bioavailability

These insights guide the design of more potent derivatives with improved therapeutic profiles.

Key Biological Activities

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride exhibits various biological activities:

  • Anticancer Activity : Demonstrated efficacy against AML and small cell lung cancer (SCLC) cell lines.
  • Kinase Inhibition : Acts as a selective inhibitor of LSD1, leading to antiproliferative effects.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties.

Case Studies

Several studies have highlighted the efficacy of this compound's derivatives:

  • Study on AML Cell Lines : A derivative showed low nanomolar IC50 values against MV4-11 cells and significant tumor growth suppression in xenograft models .
  • Inhibition of FGFRs : Compounds derived from this scaffold exhibited potent inhibition against FGFRs, crucial in various cancers .
  • Antiviral Activity : Some derivatives demonstrated moderate activity against HIV-1, suggesting potential for further development as antiviral agents .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key analogs differ in ring substitution patterns, fused ring systems, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride Pyrrolo[2,3-c]pyridine -NH₂ at C4; HCl counterion C₇H₈ClN₃ 169.61 (free base)†
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride Pyrrolo[2,3-b]pyridine -NH₂ at C4; -F at C5; HCl counterion C₇H₇ClFN₃ 187.03 (free base)
(R)-1-(3-Chlorobenzyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride Pyrrolo[3,2-c]quinoline -Cl at benzyl; pyrrolidine substitution C₂₂H₂₂Cl₂N₄ 413.35
1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-(4-methylphenyl) Pyrrolo[2,3-d]pyrimidine -NH₂ at C4; p-tolyl at C5 C₁₃H₁₂N₄ 224.26

Key Observations :

  • Ring Fusion Position : The numbering of fused rings (e.g., [2,3-c] vs. [3,2-c]) alters electronic distribution and steric hindrance, impacting binding affinity in biological targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F in ) enhance stability and influence solubility, while bulky substituents (e.g., benzyl groups in ) reduce conformational flexibility .
  • Counterions : Hydrochloride salts generally improve aqueous solubility compared to free bases, critical for bioavailability .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR/¹³C NMR)
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride Not reported
5-Fluoro analog () Not reported δH: 6.8–7.2 (pyrrole H); δC: 150.2 (C-F)
Quinoline-fused analog () 136–276 47–52 δH: 2.9–3.1 (pyrrolidine CH₂); δC: 120–140 (aromatic C)
Pyrrolo[2,3-d]pyrimidine analog () Not reported HRMS: [M+H]+ = 225.1; δH: 8.1–8.3 (pyrimidine H)

Key Observations :

  • Melting Points: Quinoline-fused derivatives exhibit higher melting points (136–276°C) due to extended aromaticity and intermolecular stacking .
  • Synthesis Efficiency : Carboxylic acid derivatives (e.g., 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid in ) achieve yields up to 95%, suggesting robust synthetic routes for carboxyl-substituted analogs .

Biological Activity

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride has been investigated for its roles as a kinase inhibitor and its potential in treating various cancers and other diseases. The compound exhibits notable activities against several molecular targets, primarily due to its structural characteristics that allow it to interact with specific enzymes involved in critical signaling pathways.

Key Biological Activities

  • Anticancer Activity : The compound has shown potent inhibitory effects against various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). For instance, derivatives of this compound demonstrated nanomolar IC50 values against MV4-11 and Kasumi-1 cell lines .
  • Kinase Inhibition : It acts as a selective inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in the regulation of gene expression and cancer progression. The inhibition of LSD1 leads to antiproliferative effects on cancer cells .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, although specific mechanisms are still under investigation.

The primary mechanism through which 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride exerts its biological effects involves the inhibition of various kinases. By binding to the ATP-binding site of these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival. This action is particularly relevant in cancer treatment, where aberrant kinase activity is a hallmark of tumorigenesis.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can be significantly influenced by modifications to its structure. A detailed SAR analysis has identified key substituents that enhance its potency and selectivity:

Substituent Position Effect on Activity
4-positionModifications here often enhance kinase inhibition potency.
2-positionAlterations can affect selectivity towards specific kinases.
Aromatic substitutionsInfluence solubility and bioavailability; certain groups enhance cellular uptake.

Case Studies

Several studies have highlighted the efficacy of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride derivatives in preclinical models:

  • Study on AML Cell Lines : A derivative demonstrated IC50 values in the low nanomolar range against MV4-11 cells, leading to significant tumor growth suppression in xenograft models .
  • Inhibition of FGFRs : Compounds derived from this scaffold showed potent inhibition against fibroblast growth factor receptors (FGFRs), which are crucial in various cancers. One study reported IC50 values ranging from 7 to 712 nM across different FGFR types .
  • Antiviral Activity : Some derivatives exhibited moderate activity against HIV-1, indicating potential for further development as antiviral agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride?

The synthesis of pyrrolopyridine derivatives typically involves cyclization strategies or functional group transformations. For example, a common approach involves:

  • Step 1 : Condensation of substituted pyridine precursors with pyrrole derivatives under acidic or catalytic conditions.
  • Step 2 : Selective amine functionalization at the 4-position via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or dichloromethane) followed by recrystallization .
    Characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers handle and store 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Desiccants (e.g., silica gel) should be included to prevent hygroscopic degradation .

Q. What analytical techniques are suitable for purity assessment of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode (e.g., 10–90% over 20 min). Monitor UV absorbance at 254 nm .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+^+ for C7_7H8_8N3_3·HCl: 170.06) .
  • NMR : 1H^1H-NMR in DMSO-d6_6 to resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across studies?

  • Step 1 : Verify compound identity and purity via orthogonal methods (e.g., HRMS, elemental analysis).
  • Step 2 : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability .
  • Step 3 : Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate and apply statistical models (e.g., ANOVA) to assess reproducibility .

Q. What strategies are effective for studying the metabolic stability of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}) .
  • Isotopic labeling : Use 14C^{14}C-labeled analogs to track metabolite formation in hepatocyte models .
  • Structural modification : Introduce deuterium at metabolically labile positions (e.g., amine groups) to enhance stability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular docking : Screen against target proteins (e.g., kinase domains) to predict binding affinity and guide SAR studies .
  • ADME prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and BBB permeability .
  • MD simulations : Assess conformational flexibility in aqueous and lipid environments to improve bioavailability .

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